molecular formula C17H20FN3O3 B11183087 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorobenzyl)acetamide

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorobenzyl)acetamide

Cat. No.: B11183087
M. Wt: 333.36 g/mol
InChI Key: YAUWEIHCAIYEBC-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(2-fluorobenzyl)acetamide is a synthetic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorobenzyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the acetamide and fluorobenzyl groups. Common reagents used in these reactions include acyl chlorides, amines, and fluorobenzyl halides. Reaction conditions may vary, but they often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorobenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorobenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorobenzyl)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate receptor activity. The compound’s spirocyclic structure allows it to fit into the active sites of target proteins, thereby exerting its effects. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorobenzyl)acetamide can be compared with other spirocyclic compounds, such as:

    2,8-diazaspiro[4.5]decan-1-one derivatives: These compounds are known for their enzyme inhibitory activities.

    3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives: These are studied for their potential as protein tyrosine phosphatase inhibitors.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H20FN3O3

Molecular Weight

333.36 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C17H20FN3O3/c18-13-7-3-2-6-12(13)10-19-14(22)11-21-15(23)17(20-16(21)24)8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H,19,22)(H,20,24)

InChI Key

YAUWEIHCAIYEBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3F

Origin of Product

United States

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